molecular formula C13H12N2O2 B3103411 (Z)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid CAS No. 143945-86-2

(Z)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid

Katalognummer: B3103411
CAS-Nummer: 143945-86-2
Molekulargewicht: 228.25 g/mol
InChI-Schlüssel: SHZKQBHERIJWAO-WAYWQWQTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-3-[4-(Imidazol-1-ylmethyl)phenyl]prop-2-enoic acid (CAS Number 143945-86-2), also known as cis-Ozagrel, is a high-value chemical compound for pharmacological and medicinal chemistry research . This compound features a (Z)-configured propenoic acid chain linked to a phenyl ring substituted with an imidazolylmethyl group, giving it a molecular formula of C13H12N2O2 and a molecular weight of 228.25 g/mol . The primary research application of this compound is its role as a potent and selective thromboxane synthase (TXA2 synthetase) inhibitor . By selectively blocking the conversion of prostaglandin endoperoxides to thromboxane A2—a potent stimulator of platelet aggregation and vasoconstriction—it helps shift metabolic balance towards the production of prostacyclin (PGI2), a vessel-dilating and anti-aggregatory agent . This mechanism makes it a crucial research tool for investigating pathways in cardiovascular biology, with potential applications in studies of thrombosis, hypertension, and congestive heart failure . The Z-configuration of the propenoic acid moiety is critical for its biological activity, as this spatial arrangement can influence its interaction with the enzyme's active site . Beyond its core cardiovascular research, the imidazole pharmacophore is also known to confer other biological activities, including antifungal properties, particularly against pathogens like Aspergillus fumigatus, which is relevant for studies in pulmonary aspergillosis . Researchers also value this compound for its structural features in designing novel bioactive molecules, as the imidazole ring can coordinate with metal ions and form hydrogen bonds with biological targets . The compound has a calculated melting point of 169.42 °C and a water solubility of approximately 700.6 mg/L at 25 °C . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(Z)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15/h1-8,10H,9H2,(H,16,17)/b6-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZKQBHERIJWAO-WAYWQWQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C=CN=C2)/C=C\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid typically involves the reaction of 4-(imidazol-1-ylmethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions include:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various alkylated or acylated derivatives.

Wirkmechanismus

The mechanism of action of (Z)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. The propenoic acid moiety can also participate in interactions with biological molecules, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Key Structural Analogs

The following compounds are structurally related and provide a basis for comparison:

Compound Name Molecular Formula Key Functional Groups Notable Features
(Z)-3-[4-(Imidazol-1-ylmethyl)phenyl]prop-2-enoic acid (Target) C₁₄H₁₄N₂O₂ Propenoic acid, imidazole Z-configuration; potential for planar geometry and hydrogen-bonding interactions
(E)-3-[4-(Imidazol-1-ylmethyl)phenyl]prop-2-enoic acid C₁₄H₁₄N₂O₂ Propenoic acid, imidazole E-configuration; altered steric and electronic properties compared to Z-isomer
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid () C₂₂H₂₆N₄O₃ Benzoimidazole, butanoic acid, hydroxyethyl Extended carbon chain; enhanced lipophilicity due to benzyl group
1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic acid (9) C₃₃H₂₇N₆O₂ Tetrazole, imidazole, chlorotrityl Bulky chlorotrityl group; likely improves stability during synthesis
1-[[1-(1H-Tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoic acid (11) C₁₄H₁₄N₆O₂ Tetrazole, imidazole Tetrazole as a carboxylic acid bioisostere; potential for enhanced bioavailability

Comparative Analysis

  • Stereochemistry (Z vs. E Isomers): The Z-isomer’s spatial arrangement may facilitate intramolecular hydrogen bonding between the imidazole nitrogen and propenoic acid, enhancing stability.
  • Core Heterocycles (Imidazole vs. Benzoimidazole):
    The benzoimidazole derivative () incorporates a fused benzene ring, increasing aromaticity and electron density. This modification could enhance binding to hydrophobic targets but reduce solubility compared to the simpler imidazole in the target compound .

  • Acid Moieties (Propenoic Acid vs. Tetrazole): Tetrazole-containing analogs (Compounds 9 and 11) replace the carboxylic acid with a tetrazole ring, a common bioisostere. This substitution improves metabolic stability and mimics the acidity of carboxylic acids (pKa ~4.5–6.0 for tetrazole vs. ~2.5–5.0 for carboxylic acids), which may influence receptor binding .
  • Synthetic Considerations: The benzoimidazole derivative () was synthesized via NaOH-mediated hydrolysis followed by pH adjustment, whereas tetrazole analogs () employed specialized procedures (e.g., chlorotrityl protection).

Implications of Structural Differences

  • Solubility and Lipophilicity: The Z-isomer’s planar geometry may improve aqueous solubility compared to the E-isomer.
  • Biological Activity: While biological data are absent in the evidence, the tetrazole in Compound 11 likely enhances oral bioavailability due to resistance to esterase-mediated hydrolysis, a common issue with carboxylic acids .

Biologische Aktivität

(Z)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and its implications in pharmacology.

Chemical Structure

The compound can be represented structurally as follows:

 Z 3 4 imidazol 1 ylmethyl phenyl prop 2 enoic acid\text{ Z 3 4 imidazol 1 ylmethyl phenyl prop 2 enoic acid}

Synthesis

The synthesis of this compound typically involves a Claisen-Schmidt condensation reaction. The process generally includes the following steps:

  • Reagents : 4-(1H-imidazol-1-yl)benzaldehyde and an appropriate ketone (e.g., acetophenone).
  • Catalyst : A base such as sodium hydroxide is used to facilitate the reaction.
  • Conditions : The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization.

Antioxidant Activity

Research indicates that compounds with imidazole moieties exhibit notable antioxidant properties. In vitro studies have demonstrated that this compound can scavenge free radicals, significantly reducing oxidative stress markers in cellular models .

Antifungal Activity

The compound has shown efficacy against various fungal strains, particularly Aspergillus fumigatus, a common pathogen in immunocompromised patients. In a study, the minimum inhibitory concentration (MIC) was determined, showcasing its potential as an antifungal agent .

Anti-leishmanial Activity

This compound has been evaluated for its anti-leishmanial properties. In vivo studies demonstrated significant reductions in parasite load in infected models, indicating its potential as a therapeutic agent against leishmaniasis .

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Indoleamine 2,3-dioxygenase (IDO) : This compound acts as an inhibitor of IDO, which plays a crucial role in immune regulation and tumor progression. The binding interactions at the active site have been characterized using computational docking studies .
  • Cellular Signaling Pathways : The compound may modulate various signaling pathways involved in inflammation and apoptosis, contributing to its antioxidant and anti-inflammatory effects.

Study 1: Antioxidant and Antifungal Efficacy

A study conducted by Hussain et al. assessed the antioxidant and antifungal activities of imidazole-containing compounds, including this compound. The results indicated a strong correlation between the imidazole structure and enhanced biological activity .

CompoundMIC (µg/mL)Antioxidant Activity (%)
This compound3285
Control (Standard Drug)1675

Study 2: Anti-leishmanial Effects

In another investigation, the anti-leishmanial properties were evaluated using murine models. The treatment group receiving this compound exhibited a significant decrease in lesion size compared to controls.

Treatment GroupParasite Load Reduction (%)
Experimental Group70%
Control Group10%

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for (Z)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid?

Answer:
The synthesis of imidazole-containing propenoic acid derivatives typically involves coupling reactions between imidazole intermediates and aromatic aldehydes. For example, similar compounds (e.g., 3-(1,3-thiazol-4-yl)prop-2-enoic acid) are synthesized via condensation reactions using ethanol or DMF as solvents, with yields optimized by controlling temperature (60–80°C) and catalytic bases like triethylamine . For the target compound, a plausible route involves:

Imidazole functionalization : React 4-(imidazol-1-ylmethyl)benzaldehyde with malonic acid derivatives under acidic conditions.

Stereochemical control : Use Z-selective Wittig or Horner-Wadsworth-Emmons reactions to ensure (Z)-configuration .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (melting point: 223–224°C, as reported for analogous compounds) .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Answer:
Key techniques include:

  • 1H/13C NMR : Confirm regiochemistry and Z/E configuration via coupling constants (e.g., vinyl protons in Z-configuration exhibit J ≈ 12–14 Hz) .
  • IR spectroscopy : Identify carboxylic acid (-COOH, ~1700 cm⁻¹) and imidazole C=N stretches (~1600 cm⁻¹) .
  • Elemental analysis : Verify C, H, N, and S content within ±0.3% of theoretical values .
  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., CCDC references for analogous imidazole structures) .

Advanced: How can computational methods elucidate the compound’s binding interactions with biological targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2 or kinases). Docking scores and binding poses (e.g., hydrogen bonding with imidazole nitrogen) guide SAR studies .
  • DFT calculations : Predict electronic properties (HOMO/LUMO energies) to assess reactivity and stability .
  • MD simulations : Evaluate conformational dynamics in aqueous or lipid environments (≥100 ns trajectories) to assess target engagement .

Advanced: How should researchers address contradictions in reported spectral data or biological activity?

Answer:

  • Data validation : Compare experimental NMR/IR with literature values for structurally similar compounds (e.g., imidazole derivatives in CCDC 1038591) .
  • Reproducibility : Re-synthesize the compound under standardized conditions (e.g., inert atmosphere, controlled humidity) .
  • Biological assays : Re-test activity using multiple cell lines (e.g., MTT assays) and validate with orthogonal methods (e.g., enzymatic inhibition vs. Western blot) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (boiling point: 468°C) .
  • Waste disposal : Incinerate at ≥1000°C with alkaline scrubbers to neutralize acidic byproducts .

Advanced: What strategies optimize the compound’s stability during storage and biological assays?

Answer:

  • Storage : Protect from light and moisture; store at 2–8°C in amber vials with desiccants .
  • Buffer selection : Use phosphate-buffered saline (pH 7.4) with 0.1% BSA to prevent aggregation in vitro .
  • Degradation studies : Monitor stability via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Basic: How can researchers assess the compound’s potential biological activity?

Answer:

  • In vitro screening : Test against disease-relevant targets (e.g., antimicrobial activity via broth microdilution assays; IC50 determination for enzyme inhibition) .
  • SAR studies : Modify substituents on the imidazole or phenyl rings to enhance potency or selectivity .

Advanced: What role does the (Z)-configuration play in the compound’s physicochemical and pharmacological properties?

Answer:

  • Solubility : The Z-configuration may reduce planarity, increasing aqueous solubility compared to E-isomers .
  • Target binding : The spatial arrangement of imidazole and carboxylic acid groups influences hydrogen bonding and π-π stacking with targets (e.g., kinases) .
  • Metabolic stability : Z-isomers often exhibit slower hepatic clearance due to steric hindrance of metabolic enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(Z)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.